3-Chloro-7-methoxyimidazo[1,2-a]pyridine
Description
Structure
2D Structure
3D Structure
Properties
Molecular Formula |
C8H7ClN2O |
|---|---|
Molecular Weight |
182.61 g/mol |
IUPAC Name |
3-chloro-7-methoxyimidazo[1,2-a]pyridine |
InChI |
InChI=1S/C8H7ClN2O/c1-12-6-2-3-11-7(9)5-10-8(11)4-6/h2-5H,1H3 |
InChI Key |
RHDCJIUFSBVPLI-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC2=NC=C(N2C=C1)Cl |
Origin of Product |
United States |
Synthetic Methodologies for 3 Chloro 7 Methoxyimidazo 1,2 a Pyridine and Analogues
Classical and Contemporary Approaches to Imidazo[1,2-a]pyridine (B132010) Synthesis
The synthesis of the imidazo[1,2-a]pyridine skeleton is achieved through a variety of chemical transformations. researchgate.net These methods primarily utilize substituted 2-aminopyridines as key starting materials, leveraging the nucleophilic character of both the exocyclic amino group and the endocyclic pyridine (B92270) nitrogen to construct the fused imidazole (B134444) ring. researchgate.net Strategies range from traditional condensation reactions to modern catalytic processes.
Condensation Reactions with 2-Aminopyridines
Condensation reactions represent the most fundamental and widely employed strategy for constructing the imidazo[1,2-a]pyridine core. acs.orgbio-conferences.org These reactions typically involve the initial formation of an N-C bond followed by an intramolecular cyclization and dehydration/aromatization to yield the final bicyclic system.
The reaction between a 2-aminopyridine (B139424) derivative and an α-halo carbonyl compound is a classic and robust method for synthesizing imidazo[1,2-a]pyridines. bio-conferences.orgamazonaws.com This transformation, first reported by Tschitschibabin in 1925, involves the initial alkylation of the endocyclic nitrogen of the 2-aminopyridine by the α-halo ketone, followed by intramolecular condensation between the exocyclic amino group and the carbonyl, and subsequent dehydration to form the aromatic ring system. bio-conferences.org
Initially, these reactions required harsh conditions, such as high temperatures in a sealed tube. bio-conferences.org However, modern advancements have led to significantly milder and more efficient protocols. For instance, catalyst-free and solvent-free methods have been developed, requiring only moderate heat (e.g., 60°C) to proceed in good to excellent yields. bio-conferences.orgamazonaws.com These methods are compatible with a range of functional groups on both the 2-aminopyridine and the α-haloketone, including chloro, methyl, and methoxy (B1213986) groups. amazonaws.com To synthesize the target compound, 3-Chloro-7-methoxyimidazo[1,2-a]pyridine, a plausible route would involve the reaction of 4-methoxy-2-aminopyridine with a suitable 1,2-dicarbonyl equivalent that can introduce the chloro substituent at the 3-position.
| 2-Aminopyridine Derivative | α-Halo Carbonyl | Conditions | Product Type | Reference |
|---|---|---|---|---|
| 2-Aminopyridine | Bromoacetaldehyde | 150-200°C, sealed tube | Imidazo[1,2-a]pyridine | bio-conferences.org |
| Substituted 2-Aminopyridines | α-Bromoketones | 60°C, catalyst-free, solvent-free | 2,3-Disubstituted Imidazo[1,2-a]pyridines | amazonaws.com |
| 2-Aminopyridine | α-Chloroketones | 60°C, catalyst-free, solvent-free | Substituted Imidazo[1,2-a]pyridines | bio-conferences.org |
Multi-component reactions (MCRs) offer a powerful and efficient approach to synthesizing complex molecules like imidazo[1,2-a]pyridines in a single step, enhancing atom economy and reducing waste. mdpi.com The Groebke–Blackburn–Bienaymé (GBB) reaction is a prominent example, combining a 2-aminopyridine, an aldehyde, and an isocyanide to produce 3-aminoimidazo[1,2-a]pyridine derivatives. mdpi.comnih.govnih.gov
This reaction is typically catalyzed by an acid, such as perchloric acid or scandium triflate, and proceeds through the formation of a Schiff base from the aminopyridine and aldehyde, which is then attacked by the isocyanide. nih.govbeilstein-journals.org Subsequent intramolecular cyclization yields the final product. The GBB reaction is highly versatile, allowing for significant structural diversity in the final products by varying each of the three components. mdpi.comnih.gov This methodology has become a cornerstone for generating libraries of imidazo[1,2-a]pyridine-based compounds for drug discovery. nih.govnih.gov
| Component 1 | Component 2 | Component 3 | Catalyst/Conditions | Product | Reference |
|---|---|---|---|---|---|
| 2-Aminopyridine | Aldehyde | Isocyanide | Acid catalyst (e.g., HClO₄, Sc(OTf)₃) | 3-Aminoimidazo[1,2-a]pyridine | nih.govbeilstein-journals.org |
| 2-Amino-5-chloropyridine | 2-(3-Formylphenoxy)acetic acid | tert-Butyl isocyanide | HClO₄, DMF, rt, 24h | Substituted 3-aminoimidazo[1,2-a]pyridine | nih.govbeilstein-journals.org |
Beyond α-haloketones, other carbonyl compounds serve as effective partners in condensation reactions. For example, reacting 2-aminopyridines with halogenoesters like ethyl bromopyruvate provides a direct route to imidazo[1,2-a]pyridines bearing an ester group, which can be valuable for further synthetic modifications. acs.org Similarly, direct condensation with ketones, often facilitated by an iodine catalyst, is a widely used method. acs.org The reaction with ketones can proceed via several proposed mechanisms, including the initial formation of an imine followed by iodine-catalyzed tautomerization, cyclization, and oxidative aromatization. acs.org
Oxidative Cyclization Reactions
Oxidative cyclization reactions represent a more modern and often more environmentally friendly approach to imidazo[1,2-a]pyridine synthesis. organic-chemistry.orgorganic-chemistry.org These methods typically involve the coupling of starting materials under oxidative conditions, where the final aromatization step is driven by an external oxidant. Common oxidants include molecular oxygen (from air), hydrogen peroxide, or iodine. acs.orgorganic-chemistry.org
A notable example is the copper-catalyzed aerobic dehydrogenative cyclization of pyridines with ketone oxime esters, which uses air as the terminal oxidant. organic-chemistry.org This method is efficient and atom-economical, producing water and acetic acid as byproducts. organic-chemistry.org Another strategy involves the reaction of 2-aminopyridines with ketones or terminal alkynes. organic-chemistry.orgrsc.org For instance, a copper(I)-catalyzed aerobic oxidative synthesis from 2-aminopyridines and acetophenones is compatible with a broad range of functional groups. organic-chemistry.org Silver-mediated C–H/N–H oxidative cross-coupling between 2-aminopyridines and terminal alkynes provides another direct route to the scaffold, avoiding the common issue of alkyne homocoupling. rsc.org
| Substrates | Catalyst/Reagent | Oxidant | Key Features | Reference |
|---|---|---|---|---|
| Pyridines + Ketone Oxime Esters | CuI | Air | Environmentally friendly, rapid | organic-chemistry.org |
| 2-Aminopyridines + Acetophenones | CuI | Air | Broad functional group tolerance | organic-chemistry.org |
| 2-Aminopyridines + Terminal Alkynes | Silver salts | - | Highly selective, avoids homocoupling | rsc.org |
| 2-Aminopyridines + Ketones | Flavin/Iodine | Air | Dual catalytic system | organic-chemistry.org |
C-H Activation Strategies for Functionalization
Direct C-H activation has emerged as a powerful and step-economical strategy in organic synthesis, and it has been successfully applied to the functionalization of the imidazo[1,2-a]pyridine core. rsc.orgnih.govresearchgate.net This approach avoids the need for pre-functionalized substrates, directly converting C-H bonds into new C-C or C-heteroatom bonds. nih.gov
For the imidazo[1,2-a]pyridine system, the C3 position is particularly electron-rich and susceptible to electrophilic attack or radical functionalization. researchgate.net Recent advancements have focused on visible-light-induced photochemical methods, which are considered green and sustainable. nih.gov These reactions can be used to introduce a wide variety of functional groups at the C3 position, including perfluoroalkyl, aminoalkyl, and aryl groups, often using a photocatalyst like rose bengal or 4CzIPN. nih.gov Furthermore, transition-metal-catalyzed C-H activation, often directed by the N-1 atom of the imidazole ring, enables regioselective functionalization at other positions, such as the ortho-position of a 2-aryl substituent. nih.gov While often used to modify a pre-existing ring, C-H activation principles are also integrated into cyclization reactions themselves, as seen in the silver-mediated coupling of 2-aminopyridines and alkynes. rsc.org
Tandem and Cascade Processes in Imidazo[1,2-a]pyridine Ring Formation
Tandem and cascade reactions offer an efficient and atom-economical approach to the synthesis of imidazo[1,2-a]pyridines by forming multiple bonds in a single synthetic operation. These processes often involve a sequence of intramolecular reactions that proceed from a single starting material without the isolation of intermediates.
One notable example is the Groebke–Blackburn–Bienaymé (GBB) three-component reaction, which is a powerful tool for the synthesis of 3-aminoimidazo[1,2-a]pyridine derivatives. This reaction can be part of a tandem sequence where the initial product undergoes further transformations. rsc.orgbeilstein-journals.orgnih.gov For instance, a tandem approach combining the GBB reaction with a subsequent Ugi reaction has been utilized to create complex peptidomimetics containing the imidazo[1,2-a]pyridine core. rsc.orgbeilstein-journals.org
Cascade reactions involving C(sp2)–H functionalization have also been developed for the synthesis of fused imidazo[1,2-a]pyridine derivatives. nih.gov These reactions can proceed via rhodium-catalyzed C-H activation and subsequent intramolecular annulation, leading to complex polycyclic systems. nih.gov Furthermore, catalyst-free cascade processes have been reported for the synthesis of 3-arylimidazo[1,2-a]pyridines from 2-aminopyridine and 1-bromo-2-phenylacetylene or 1,1-dibromo-2-phenylethene. organic-chemistry.org
Rearrangement Reactions Leading to Imidazo[1,2-a]pyridine Derivatives
While less common than direct condensation or cyclization methods, rearrangement reactions can also provide access to the imidazo[1,2-a]pyridine scaffold. One such example involves a retro-aza-ene reaction as a key step in a one-pot, three-component synthesis of tetracyclic fused imidazo[1,2-a]pyridines. nih.govbeilstein-journals.org In this process, an initially formed spiro-intermediate undergoes a organic-chemistry.orgresearchgate.net-hydride shift to yield an aromatic imidazo[1,2-a]pyridine intermediate bearing an isocyanate group, which then cyclizes to the final product. nih.govbeilstein-journals.org
Targeted Synthesis of this compound
The specific synthesis of this compound requires careful selection of precursors and a controlled sequence of chemical transformations to introduce the desired functional groups at the correct positions.
Precursor Selection and Chemical Transformations for 3-Chloro Functionalization
The introduction of the chlorine atom at the 3-position of the imidazo[1,2-a]pyridine ring is typically achieved through electrophilic halogenation of the pre-formed bicyclic system. The C3 position of the imidazo[1,2-a]pyridine nucleus is electron-rich and thus highly susceptible to electrophilic attack.
A common and effective chlorinating agent for this transformation is N-chlorosuccinimide (NCS) . The reaction is generally carried out in an appropriate solvent, such as a chlorinated solvent or an ether, and can proceed at room temperature or with gentle heating. The regioselectivity for the 3-position is generally high due to the electronic properties of the heterocyclic system.
A plausible synthetic route would first involve the synthesis of the 7-methoxyimidazo[1,2-a]pyridine (B589736) core, followed by chlorination with NCS. For instance, a transition-metal-free regioselective halogenation of imidazo[1,2-a]pyridines using sodium chlorite (B76162) (NaClO2) as the chlorine source has also been reported, offering an alternative to NCS. nih.gov
Introduction of the 7-Methoxy Group
The 7-methoxy group is most conveniently introduced by utilizing a substituted pyridine derivative as a starting material. The precursor of choice for this purpose is 4-methoxy-2-aminopyridine . The reaction of this aminopyridine with a suitable C2-synthon, such as an α-haloketone or a related species, leads to the formation of the 7-methoxyimidazo[1,2-a]pyridine ring system.
The classical Tschitschibabin reaction, involving the condensation of a 2-aminopyridine with an α-halocarbonyl compound, is a widely used method for the construction of the imidazo[1,2-a]pyridine core. In the context of the target molecule, 4-methoxy-2-aminopyridine would be reacted with a suitable two-carbon electrophile.
Optimization of Reaction Conditions and Yields
The optimization of reaction conditions is crucial for achieving high yields and purity of the final product. Key parameters that are often varied include the choice of solvent, temperature, reaction time, and the nature of any catalysts or reagents.
For the initial cyclization step to form the 7-methoxyimidazo[1,2-a]pyridine core, various conditions have been explored. While traditional methods may involve refluxing in a high-boiling solvent, modern approaches often utilize milder conditions or activating agents.
In the subsequent chlorination step, the stoichiometry of NCS is a critical parameter to control, as excess reagent could lead to over-halogenation or side reactions. The choice of solvent can also influence the reaction rate and selectivity.
| Step | Reactants | Reagents/Catalyst | Solvent | Temperature | Typical Yields |
| Cyclization | 4-methoxy-2-aminopyridine, α-haloketone | Base (e.g., NaHCO₃) | Ethanol, DMF | Reflux | Moderate to High |
| Chlorination | 7-methoxyimidazo[1,2-a]pyridine | N-chlorosuccinimide (NCS) | Dichloromethane, THF | Room Temperature | Good to Excellent |
Advanced Synthetic Techniques
In addition to classical synthetic methods, several advanced techniques can be applied to the synthesis of this compound and its analogues, often leading to improved efficiency, higher yields, and more environmentally friendly processes.
Microwave-Assisted Synthesis: Microwave irradiation has emerged as a powerful tool in organic synthesis, often dramatically reducing reaction times and improving yields. mdpi.comnih.govresearchgate.netsci-hub.semdpi.com The synthesis of imidazo[1,2-a]pyridines, including the initial cyclization and subsequent functionalization steps, can be significantly accelerated under microwave conditions. mdpi.comnih.govresearchgate.netsci-hub.semdpi.com For example, the condensation of 2-aminopyridines with α-haloketones can be achieved in minutes with high yields using microwave heating. researchgate.netsci-hub.se
Flow Chemistry: Continuous flow synthesis offers several advantages over traditional batch processing, including improved safety, better heat and mass transfer, and the potential for automation. The synthesis of imidazo[1,2-a]pyridine derivatives has been successfully adapted to flow chemistry systems, allowing for a more controlled and scalable production of these important heterocycles. researchgate.net
Photocatalysis: Visible-light photocatalysis has gained prominence as a green and sustainable method for C-H functionalization. nih.govbeilstein-journals.org This technique can be employed for the direct introduction of various functional groups onto the imidazo[1,2-a]pyridine core under mild conditions, potentially offering a more direct route to substituted derivatives. nih.govbeilstein-journals.org For instance, photocatalytic C-H arylation has been demonstrated for this heterocyclic system. rsc.org
Catalyst-Free Methodologies
The synthesis of imidazo[1,2-a]pyridines can be achieved without the need for a metal catalyst, often relying on the inherent reactivity of the starting materials. A primary and widely exploited catalyst-free approach involves the condensation of 2-aminopyridines with α-halogenocarbonyl compounds. acs.orgscielo.br This reaction typically proceeds via the initial alkylation of the endocyclic nitrogen of the 2-aminopyridine, followed by an intramolecular condensation and dehydration to form the fused imidazole ring. acs.orgscielo.br
These reactions can be performed under neat (solvent-free) conditions, which is an environmentally friendly approach. researchgate.net For instance, heating a mixture of a 2-aminopyridine and an α-haloketone at a moderate temperature, such as 60°C, can afford the corresponding imidazo[1,2-a]pyridine in excellent yields. researchgate.net The use of a high-boiling solvent like DMF at room temperature in the presence of a simple base such as potassium carbonate is also an effective catalyst-free method. acs.org
Furthermore, multicomponent reactions (MCRs) provide a robust, catalyst-free route for generating functionalized imidazo[1,2-a]pyridines. nih.gov An innovative protocol allows for the C-3 arylomethylation of imidazo[1,2-a]pyridines using commercially available boronic acids and glyoxylic acid in a one-pot Petasis-like reaction followed by decarboxylation, completely avoiding the use of metal catalysts and oxidizing agents. nih.gov Other catalyst-free strategies include reactions with conjugated nitro-olefins, where an aza-Michael addition initiates a cascade process leading to the final product. nih.gov
| Reactants | Conditions | Product | Yield (%) | Reference |
| 2-Aminopyridine, α-Bromoacetophenone | Neat, 60°C, 20 min | 2-Phenylimidazo[1,2-a]pyridine | 91 | researchgate.net |
| 2-Aminopyridine, α-Bromoacetophenone | Toluene, 60°C, 20 min | 2-Phenylimidazo[1,2-a]pyridine | 50 | researchgate.net |
| 2-Aminopyridine, α-Bromoacetophenone | THF, 60°C, 20 min | 2-Phenylimidazo[1,2-a]pyridine | 65 | researchgate.net |
| 2-Aminopyridine, 1,1-dibromo-2-phenylethene | Cascade process | 3-Arylimidazo[1,2-a]pyridines | up to 86 | organic-chemistry.org |
| Imidazo[1,2-a]pyridine, Glyoxylic acid, Boronic acid | One-pot, basic conditions | C-3 Arylomethylated imidazo[1,2-a]pyridine | N/A | nih.gov |
Metal-Catalyzed Syntheses (e.g., CuI, Fe-catalyzed, Rhodium-catalyzed)
Transition metal catalysis offers powerful and versatile methods for synthesizing imidazo[1,2-a]pyridines, often under mild conditions with broad substrate scope and functional group tolerance.
Copper(I) Iodide (CuI)-Catalyzed Syntheses: Copper catalysis is prominent in the synthesis of this heterocyclic system. A CuI-catalyzed aerobic oxidative synthesis from 2-aminopyridines and acetophenones is compatible with a wide array of functional groups. organic-chemistry.org This method can also be used to form alkenyl-substituted imidazoheterocycles. organic-chemistry.org Mechanistic studies suggest the reaction may proceed through a catalytic Ortoleva-King reaction. organic-chemistry.org Another approach involves a copper-catalyzed aerobic dehydrogenative cyclization of pyridines with ketone oxime esters, providing an environmentally friendly route to imidazo[1,2-a]pyridines. organic-chemistry.org Furthermore, CuI has been used to catalyze the synthesis of isoxazolylimidazo[1,2-a]pyridines from 2-aminopyridines and substituted nitrostyrylisoxazoles under aerial conditions. beilstein-journals.org A highly efficient synthesis of 3-formyl imidazo[1,2-a]pyridines utilizes a copper-catalyzed aerobic oxidation where ethyl tertiary amines serve as the carbon source. nih.gov
Iron (Fe)-Catalyzed Syntheses: Iron, being an abundant and inexpensive metal, is an attractive catalyst. An iron-catalyzed denitration reaction enables the synthesis of 3-methyl-2-arylimidazo[1,2-a]pyridine derivatives in good yields from aminopyridines and 2-methyl-nitroolefins. organic-chemistry.org This procedure is simple, cost-effective, and tolerates various functional groups. organic-chemistry.org Additionally, iron-based catalysts, such as an {Fe2+–imidazole} complex grafted on magnetic nanoparticles, have been developed, showcasing the versatility of iron in heterocyclic chemistry, although this specific example was for H2 production. rsc.org A Fenton-like Fe(III)/H2O2 catalytic system has also been used for aza-heterocycle synthesis, demonstrating iron's utility in promoting such transformations. researchgate.net
Rhodium (Rh)-Catalyzed Syntheses: Rhodium catalysts have been employed for the C-H functionalization of pyridines and related heterocycles. For instance, imines formed in situ from 2-aminopyridines and aldehydes can undergo Rh(III)-catalyzed imidoyl C-H activation and coupling with diazo esters to yield pyrido[1,2-a]pyrimidin-4-ones, a related fused heterocyclic system. nih.gov Rhodium catalysis has also been used for the highly regioselective C-H arylation of imidazo[1,2-a]pyridines with aryl halides and triflates. researchgate.net
| Catalyst | Reactants | Product | Key Features | Reference |
| CuI | 2-Aminopyridines, Acetophenones | Imidazo[1,2-a]pyridines | Aerobic oxidation, broad functional group tolerance | organic-chemistry.org |
| FeCl3 | Aminopyridines, 2-Methyl-nitroolefins | 3-Methyl-2-arylimidazo[1,2-a]pyridine | Denitration reaction, simple, inexpensive | organic-chemistry.org |
| [Rh(cod)Cl]2 | Imidazo[1,2-a]pyridines, Aryl bromides | C-H Arylated Imidazo[1,2-a]pyridines | Highly regioselective C-H arylation | researchgate.net |
| Cu(I) | 2-Aminopyridines, Ethyl tertiary amines | 3-Formyl Imidazo[1,2-a]pyridines | Aerobic oxidation, amine as carbon source | nih.gov |
Solid-Phase Synthesis Approaches for Library Generation
Solid-phase synthesis is a powerful technique for the generation of large libraries of compounds for high-throughput screening in drug discovery. A versatile and efficient method for the solid-phase synthesis of a library of imidazo[1,2-a]pyridine-8-carboxamides has been developed. acs.orgnih.gov
The general strategy involves the following key steps:
Immobilization: A 2-aminonicotinate is attached to a solid support. nih.gov
Cyclization: The polymer-bound aminopyridine is treated with various α-haloketones to form the imidazo[1,2-a]pyridine core. acs.org
Functionalization: Further diversity can be introduced, for example, by halogenation at the 3-position of the fused ring system. nih.gov
Cleavage: The final products are cleaved from the solid support, often using an excess of a primary or secondary amine, which simultaneously introduces another point of diversity, forming the carboxamide. acs.org
This approach allows for the creation of a three-point diversity library from versatile building blocks: 2-aminonicotinic acid, various α-haloketones, and a range of amines used in the cleavage step. acs.org The use of a phenol-sulfide linker has been demonstrated to add to the chemical versatility of the cleavage step, expanding the diversity of the generated library. acs.org Purification of the final crude products can be streamlined using techniques like solid-supported liquid-liquid extraction (SLE) to remove excess reagents. nih.gov The reaction conditions are typically mild, and the compounds are obtained in good yields and purity. acs.org
Green Chemistry Considerations in Synthesis
Adherence to the principles of green chemistry is increasingly important in chemical synthesis to minimize environmental impact. Several eco-friendly strategies have been applied to the synthesis of imidazo[1,2-a]pyridines.
Use of Water as a Solvent: Water is an ideal green solvent due to its non-toxicity, non-flammability, and abundance. An aqueous synthesis of methylimidazo[1,2-a]pyridines has been developed that proceeds without the deliberate addition of any catalyst. organic-chemistry.org The use of a mixture of polyethylene (B3416737) glycol (PEG-400) and water has also been reported as an environmentally benign medium for the one-pot synthesis of imidazo[1,2-a]pyridine derivatives. nih.govresearchgate.net
Ultrasound Assistance: Sonochemistry, the application of ultrasound to chemical reactions, offers several advantages, including significantly reduced reaction times, improved yields, and milder conditions, often eliminating the need for catalysts. nih.govmdpi.com An ultrasound-assisted protocol has been developed for the synthesis of imidazo[1,2-a]pyridines via C-H functionalization of ketones using a KI/tert-butyl hydroperoxide system in water. researchgate.net This method avoids metal catalysts and proceeds under mild conditions with broad functional-group compatibility. researchgate.net Another ultrasound-promoted, three-component reaction provides C3-cyanomethylated imidazo[1,2-a]pyridines under catalyst-free and oxidant-free conditions. organic-chemistry.org Comparing silent (non-ultrasound) versus ultrasound-assisted reactions in water demonstrates a dramatic improvement; for example, a reaction that takes 4 hours to reach 80% yield under silent conditions can be completed in 1 hour with a 96% yield under ultrasonic irradiation. nih.gov
| Green Tactic | Reactants | Conditions | Advantage | Reference |
| Water Solvent | 2-Aminopyridines, Propargyl Alcohols | Aqueous, no added catalyst | Avoids organic solvents and catalysts | organic-chemistry.org |
| Ultrasound | Ketones, 2-Aminopyridines, KI/TBHP | Water, Ultrasound | Metal-free, mild conditions, rapid | researchgate.net |
| Ultrasound | Imidazo[1,2-a]pyridines, Acetonitrile, TMSCN | Ultrasound, catalyst- and oxidant-free | Rapid C3-cyanomethylation, mild conditions | organic-chemistry.org |
| Water/PEG-400 | 2-Aminopyridines, α-Bromoacetophenones | PEG-400/Water (1:2) | Environmentally benign solvent system | researchgate.net |
Mechanistic Investigations of Synthesis Pathways
Understanding the reaction mechanisms for the formation of imidazo[1,2-a]pyridines is crucial for optimizing reaction conditions and designing new synthetic routes. The most common pathway, the condensation of a 2-aminopyridine with an α-halocarbonyl compound, is generally accepted to proceed through a well-defined sequence.
The proposed mechanism involves:
SN2 Reaction: The initial step is a nucleophilic attack by the endocyclic (pyridine ring) nitrogen of the 2-aminopyridine on the α-carbon of the haloketone. This is a classic SN2 reaction that displaces the halide and forms an N-alkylated pyridinium (B92312) salt intermediate. acs.orgresearchgate.net
Intramolecular Cyclization: The exocyclic amino group of the pyridinium intermediate then acts as a nucleophile, attacking the carbonyl carbon to form a five-membered ring, resulting in a bicyclic hemiaminal intermediate (also referred to as a hydroxy-imidazoline intermediate). researchgate.net
Dehydration/Aromatization: The final step is the elimination of a water molecule from this intermediate, leading to the formation of the stable, aromatic imidazo[1,2-a]pyridine ring system. acs.orgresearchgate.net
In multicomponent reactions, such as the iodine-catalyzed synthesis involving an aldehyde and an isocyanide, the mechanism begins with the condensation of the 2-aminopyridine and the aldehyde to form an imine. rsc.org The iodine catalyst activates this imine for a subsequent [4+1] cycloaddition with the isocyanide, ultimately leading to the fused heterocyclic product. rsc.org
For catalyst-free C-3 functionalization reactions, such as the Petasis-like reaction with boronic acids, the proposed mechanism involves the formation of a complex between the initially formed adduct and the boronic acid under basic conditions. nih.gov This is followed by a phenyl migration to the benzylic position and a final decarboxylation step to yield the C-3 substituted product. nih.gov
In Vitro Biological Activity and Molecular Target Engagement
Antimicrobial and Anti-Infective Activities
The imidazo[1,2-a]pyridine (B132010) nucleus is a foundational structure for a multitude of compounds demonstrating significant antimicrobial and anti-infective properties. nih.gov This class of molecules has shown potent activity against a wide range of pathogens, including mycobacteria, bacteria, fungi, viruses, and protozoa. researchgate.netnih.govrsc.org
Imidazo[1,2-a]pyridine derivatives have emerged as a particularly promising class of agents against Mycobacterium tuberculosis (Mtb), including multidrug-resistant (MDR) and extensively drug-resistant (XDR) strains. rsc.orgrsc.org High-throughput screening campaigns have identified several potent compounds from this family. rsc.org For instance, a series of 2,7-dimethylimidazo[1,2-a]pyridine-3-carboxamides displayed significant in vitro activity against both replicating and non-replicating Mtb. rsc.org The clinical candidate Telacebec (Q203), an imidazo[1,2-a]pyridine amide, has demonstrated potent activity against MDR- and XDR-TB. rsc.org
The antimycobacterial effect of imidazo[1,2-a]pyridines is often mediated by the inhibition of essential mycobacterial enzymes.
QcrB: The compound Telacebec (Q203) exerts its bactericidal effect by targeting the QcrB subunit of the cytochrome bc1 complex (respiratory complex III), which is crucial for cellular energy production. rsc.org
Pantothenate Synthetase (PS): This enzyme is vital for the biosynthesis of pantothenate (vitamin B5), a precursor to coenzyme A, which is absent in mammals. nih.govresearchgate.net Certain 2-methylimidazo[1,2-a]pyridine-3-carbohydrazides have been identified as inhibitors of Mtb pantothenate synthetase. nih.gov One derivative from this series showed potent activity against Mtb with a MIC90 of 4.53 μM and demonstrated over 50% inhibition against the target enzyme. nih.gov
ATP Synthase: Imidazo[1,2-a]pyridine ethers have been discovered as potent and selective inhibitors of mycobacterial ATP synthase. nih.gov The most active compounds in this series exhibited a minimum inhibitory concentration (MIC80) of less than 0.5 μM and an ATP synthase IC50 of less than 0.02 μM. nih.gov
Glutamine Synthetase (GS): This enzyme plays a key role in nitrogen metabolism and has been linked to the virulence of Mtb. researchgate.net Functionalized 3-amino-imidazo[1,2-a]pyridines have been identified as a novel class of drug-like inhibitors for Mtb glutamine synthetase (MtGS). rsc.orgnih.govresearchgate.net One potent inhibitor from this class, compound 4n , demonstrated an IC50 value of 0.38 µM, significantly more potent than known inhibitors like L-methionine-SR-sulfoximine. nih.govresearchgate.net
Table 1: Antimycobacterial Activity of Select Imidazo[1,2-a]pyridine Derivatives
Compound Class Target Enzyme Example Activity Reference Imidazo[1,2-a]pyridine Amides (e.g., Telacebec/Q203) QcrB Active against MDR- and XDR-TB tandfonline.com 2-Methylimidazo[1,2-a]pyridine-3-carbohydrazides Pantothenate Synthetase MIC90 = 4.53 μM against Mtb nih.gov Imidazo[1,2-a]pyridine Ethers ATP Synthase MIC80 < 0.5 μM; IC50 < 0.02 μM nih.gov 3-Amino-imidazo[1,2-a]pyridines (Compound 4n) Glutamine Synthetase IC50 = 0.38 μM [9, 20]
Beyond their antimycobacterial effects, imidazo[1,2-a]pyridine derivatives have demonstrated broader antibacterial activity. nih.govtandfonline.com For example, a series of 6,8-dichloro-imidazo[1,2-a]pyridine hybrids incorporating thiazole (B1198619) rings revealed remarkable activity against several model bacteria. tandfonline.com Another study reported that imidazo[1,2-a]pyridine-3-carboxamides (IAPs) possess low-micromolar activity against Mycobacterium avium strains. nih.gov
The antifungal potential of the imidazo[1,2-a]pyridine scaffold has also been documented. nih.govnih.govnih.gov Studies have evaluated derivatives for their activity against various fungal pathogens. For instance, a series of 3-imidazo[1,2-a]pyridinyl-1-arylpropenone derivatives were synthesized and tested against a resistant strain of Candida albicans. scirp.org Four compounds from this series were found to be active, with minimum inhibitory concentrations (MICs) below 300 μmol/L. One compound, 10i , was particularly potent with a MIC of 41.98 μmol/L. scirp.org Molecular docking studies on other imidazo[1,2-a]pyrimidine (B1208166) derivatives suggest they may act against Candida albicans by targeting the CYP51 enzyme. beilstein-journals.org
Several classes of imidazo[1,2-a]pyridine derivatives have been reported to possess significant antiviral activity. nih.govnih.gov Research has shown that original imidazo[1,2-a]pyridines with a thioether side chain at the 3-position are highly active against human cytomegalovirus (CMV) and also show pronounced activity against varicella-zoster virus (VZV). nih.gov The scaffold has also been investigated for activity against other viruses, such as HIV and hepatitis C. nih.gov
The imidazo[1,2-a]pyridine framework is a promising pharmacophore for developing new antileishmanial agents. nih.govacs.org Screening of various derivatives has identified compounds with potent activity against different Leishmania species. For example, one C2-, C3-, and C7-trisubstituted imidazo-pyridine demonstrated promising activity against L. major with an IC50 of 0.2 μM. nih.gov Another study on imidazo-[1,2-a]-pyridine based analogues identified a hit compound with an IC50 of 1.8 μM against Leishmania donovani promastigotes. nih.gov Additionally, some compounds from this class have been found to be active against Trypanosoma cruzi, the parasite responsible for Chagas disease. nih.govnih.gov
Table 2: Anti-Infective Spectrum of Select Imidazo[1,2-a]pyridine Derivatives
Activity Type Pathogen Example Compound Class/Derivative Observed Activity Reference Antibacterial Mycobacterium avium Imidazo[1,2-a]pyridine-3-carboxamides Low-micromolar activity Antifungal Candida albicans 3-Imidazo[1,2-a]pyridinyl-1-arylpropenone (10i) MIC = 41.98 μmol/L researchgate.net Antiviral Human Cytomegalovirus (CMV) 3-Thioether-imidazo[1,2-a]pyridines High activity, therapeutic index > 150 rsc.org Antileishmanial Leishmania major C2, C3, C7-trisubstituted imidazo-pyridine IC50 = 0.2 μM nih.gov Antileishmanial Leishmania donovani Imidazo-[1,2-a]-pyridine analogue IC50 = 1.8 μM beilstein-journals.org
Antimycobacterial Activity (e.g., against Mycobacterium tuberculosis)
Anticancer Potential and Kinase Inhibition
Derivatives of the imidazo[1,2-a]pyridine class have been investigated as inhibitors of several receptor tyrosine kinases. For instance, various analogues have been synthesized and evaluated for their inhibitory potential against kinases like VEGFR and FLT3. nih.govbohrium.comresearchgate.netnih.govnih.govresearchgate.netnih.govgoogle.comresearchgate.netnih.govchemicalbook.comjkchemical.comresearchgate.netnih.govnih.govjchemrev.com However, specific inhibitory concentrations (e.g., IC50 values) for 3-Chloro-7-methoxyimidazo[1,2-a]pyridine against FGFR, VEGFR, PDGFR, or FLT3 are not detailed in the available search results.
The imidazo[1,2-a]pyridine scaffold has also been utilized in the development of inhibitors for serine/threonine kinases such as NEK2. While studies have successfully identified potent NEK2 inhibitors from this class of compounds, no specific in vitro inhibitory data for this compound against NEK2 was found in the provided search results.
The imidazo[1,2-a]pyridine core has been explored as a suitable scaffold for the development of covalent inhibitors in cancer therapy. This approach involves designing molecules that can form a covalent bond with their target protein, leading to irreversible inhibition. While this is an active area of research for the imidazo[1,2-a]pyridine class, there is no specific information available on the design or in vitro activity of this compound as a covalent anticancer agent.
Other Pharmacological Activities (In Vitro)
Beyond anticancer applications, the imidazo[1,2-a]pyridine structure has been investigated for other pharmacological activities.
Imidazo[1,2-a]pyridine derivatives have been synthesized and evaluated as potential proton pump inhibitors (PPIs) for the treatment of acid-related gastric disorders. nih.govgoogle.com These compounds act by inhibiting the H+/K+ ATPase pump in gastric parietal cells. However, specific in vitro studies detailing the proton pump inhibitory activity of this compound are not present in the available literature.
The therapeutic potential of imidazo[1,2-a]pyridine derivatives extends to metabolic disorders, with some analogues being investigated for their antidiabetic properties. These studies often focus on the inhibition of enzymes such as DPP-4 or α-glucosidase. At present, there is no specific in vitro data to confirm or quantify the antidiabetic activity of this compound.
Data Tables
Due to the lack of specific experimental data for this compound in the provided search results, data tables for its in vitro biological activities cannot be generated.
Antipyretic and Analgesic Properties
The imidazo[1,2-a]pyridine nucleus is a key feature in several compounds investigated for their pain-relieving and fever-reducing capabilities. Although direct experimental data on the antipyretic and analgesic effects of this compound are not detailed in the available literature, studies on analogous structures highlight the potential of this chemical family.
One notable derivative, 2-(4-(2-imidazo-[1,2-a]pyridylphenyl)propionic acid, known as Y-9213, has demonstrated potent analgesic and antipyretic activities in various experimental models. nih.gov In studies, the analgesic potency of Y-9213 was found to be greater than that of indomethacin (B1671933) and morphine in the silver nitrate, Randall-Selitto, and phenylquinone writhing tests. nih.gov Furthermore, Y-9213 exhibited an antipyretic effect as powerful as indomethacin. nih.gov
Another study focused on a series of 1,3-dihydro-3-(substituted phenyl)imidazo[4,5-b]pyridin-2-ones found that these compounds represent a new class of non-narcotic analgesics. nih.gov Certain derivatives in this series showed analgesic activity superior to that of codeine and d-propoxyphene without narcotic characteristics. nih.gov These findings underscore the potential of the broader imidazopyridine scaffold in the development of new analgesic and antipyretic agents.
Table 1: Analgesic Activity of Selected Imidazo[1,2-a]pyridine Derivatives
| Compound | Test Model | Result | Reference |
| Y-9213 | Phenylquinone Writhing | More potent than indomethacin and morphine | nih.gov |
| Y-9213 | Randall-Selitto Test | More potent than indomethacin and morphine | nih.gov |
| I-121¹ | Randall-Selitto Assay | Superior analgesic activity to codeine | nih.gov |
| I-21² | Randall-Selitto Assay | Superior analgesic activity to codeine | nih.gov |
¹ 1,3-dihydro-3[3,4-(methylenedioxy)phenyl]imidazo[4,5-b]pyridin-2-one, N-isopropyl derivative ² 1,3-dihydro-3[3,4-(methylenedioxy)phenyl]imidazo[4,5-b]pyridin-2-one, N-allyl derivative
Cytoprotective Effects in Gastric Models
Substituted imidazo[1,2-a]pyridines have been identified as a novel class of antiulcer agents that possess both gastric antisecretory and cytoprotective properties. nih.gov Unlike traditional treatments, these compounds are not histamine (B1213489) H2-receptor antagonists or prostaglandin (B15479496) analogues. nih.gov Their mechanism of action is thought to involve the inhibition of the H+/K+-ATPase enzyme, also known as the proton pump. nih.gov
A key example from this class is SCH 28080 (3-(cyanomethyl)-2-methyl-8-(phenylmethoxy)imidazo[1,2-a]pyridine), which has undergone clinical evaluation as an antiulcer agent. nih.govnih.gov Research has focused on developing successors to SCH 28080, with compounds like 3-amino-2-methyl-8-(phenylmethoxy)imidazo[1,2-a]pyridine showing a comparable antisecretory and cytoprotective profile. nih.gov While specific studies on the cytoprotective effects of this compound are not available, its structural similarity to this class of compounds suggests it may share a similar potential to protect the gastric mucosa.
Table 2: Gastric Activity of Imidazo[1,2-a]pyridine Derivatives
| Compound | Primary Mechanism | Biological Effect | Reference |
| SCH 28080 | H+/K+-ATPase Inhibition | Gastric Antisecretory, Cytoprotective | nih.govnih.gov |
| 3-amino-2-methyl-8-(phenylmethoxy)imidazo[1,2-a]pyridine | Not specified | Antisecretory/Cytoprotective Profile | nih.gov |
Anxiolytic-like and Hypnotic-like Activities (as scaffold contribution)
The imidazo[1,2-a]pyridine scaffold is arguably most famous for its role in the development of central nervous system agents, particularly those with anxiolytic (anxiety-reducing) and hypnotic (sleep-inducing) effects. nih.gov This chemical structure forms the core of several well-known pharmaceutical drugs, demonstrating its importance as a pharmacophore for engaging GABA-A receptors.
Zolpidem , a widely prescribed hypnotic agent, is a prime example of an imidazo[1,2-a]pyridine derivative. nih.govresearchgate.net It is used for the short-term treatment of insomnia. nih.govnih.gov Studies have shown that zolpidem can increase slow-wave sleep and reduce sleep latency without significantly affecting the duration of REM sleep over a full night. nih.gov
Alpidem (B1665719) is another derivative that was developed as an anxiolytic agent. nih.govtaylorandfrancis.com Double-blind, placebo-controlled trials indicated that alpidem was effective in treating generalized anxiety disorder, producing less sedation than traditional benzodiazepines like lorazepam. taylorandfrancis.com
The success of these drugs highlights the contribution of the imidazo[1,2-a]pyridine scaffold to binding with high affinity to the benzodiazepine (B76468) site of the GABA-A receptor complex. scirp.org This interaction enhances the effect of the neurotransmitter GABA, leading to the observed sedative and anxiolytic effects. While this compound has not been specifically evaluated in this context, its core structure is a validated platform for developing agents with hypnotic and anxiolytic-like properties.
Table 3: Marketed Drugs Based on the Imidazo[1,2-a]pyridine Scaffold
| Drug Name | Primary Use | Mechanism of Action | Reference |
| Zolpidem | Hypnotic | GABA-A receptor agonist | nih.govresearchgate.netscirp.org |
| Alpidem | Anxiolytic | GABA-A receptor agonist | nih.govtaylorandfrancis.com |
Insecticidal Activity
The imidazo[1,2-a]pyridine scaffold is recognized not only for its pharmaceutical applications but also for its potential use in agrochemicals, including as an insecticide. nih.gov While direct insecticidal testing of this compound is not documented in the available research, studies on related structures suggest the scaffold can be adapted for this purpose.
For instance, research into imidacloprid (B1192907) derivatives, a major class of neonicotinoid insecticides, has explored modifications that include a methoxy (B1213986) group on the pyridine (B92270) ring. One such derivative showed a log(1/MLD) value of 7.43, indicating potent insecticidal activity against American cockroaches researchgate.net. Although imidacloprid itself is not an imidazo[1,2-a]pyridine, this highlights the compatibility of the substituted pyridine ring system with insecticidal action.
Furthermore, studies on new derivatives of 6-chloroimidazo[1,2-a]pyridine (B40424) have shown significant antifungal activity against Candida parapsilosis. researchgate.net This demonstrates that halogenated imidazo[1,2-a]pyridines can serve as effective antimicrobial agents, which is a field closely related to the development of pesticides. The combination of a chloro- and a methoxy- substituent on the imidazo[1,2-a]pyridine ring, as seen in the subject compound, presents an interesting profile for potential evaluation in insecticidal assays.
Structure Activity Relationships Sar and Structure Property Relationships Spr
Positional Effects of Substituents on Biological Activity
The biological profile of imidazo[1,2-a]pyridine (B132010) analogs is profoundly influenced by the nature and position of various substituents on its bicyclic core. Strategic placement of different chemical moieties can dramatically alter a compound's potency, selectivity, and pharmacokinetic properties.
Impact of Substituents at the Imidazo[1,2-a]pyridine C-3 Position
The C-3 position of the imidazo[1,2-a]pyridine ring is a critical hotspot for modulating biological activity. A diverse array of functional groups introduced at this position has been shown to be pivotal for various therapeutic effects, including antiulcer and antituberculosis activities. acs.orgnih.govnih.gov Functionalization at the C-3 position is a common strategy in the development of novel imidazo[1,2-a]pyridine-based therapeutic agents. nih.govrsc.org For instance, the introduction of aryl, alkenyl, or alkynyl groups at this position has been explored to generate a wide range of derivatives with potential pharmacological applications. nih.gov
Influence of Substituents at the Imidazo[1,2-a]pyridine C-2, C-6, C-7, and C-8 Positions
While the C-3 position is a primary site for structural modification, substituents at other positions of the imidazo[1,2-a]pyridine ring also play a significant role in fine-tuning biological activity.
C-2 Position: The C-2 position is frequently substituted with aryl or other cyclic moieties. The nature of this substituent can significantly impact antiviral activity. researchgate.net For example, in a series of imidazo[1,2-a]pyridine derivatives developed as c-Met inhibitors, various substitutions at the C-2, C-6, C-7, and C-8 positions were investigated to optimize potency. nih.gov
C-6 Position: Modifications at the C-6 position have been shown to influence the anti-cancer properties of imidazo[1,2-a]pyridine analogs. The introduction of different groups at this position can modulate the compound's interaction with specific kinases involved in cancer progression. nih.gov
C-7 Position: The C-7 position, where the methoxy (B1213986) group is located in the title compound, is crucial for modulating various biological activities. In the context of antituberculosis agents, substitutions at the C-7 position have been explored to enhance potency. rsc.orgrsc.org The presence of a methoxy group, an electron-donating group, can influence the electronic properties of the entire ring system.
C-8 Position: The C-8 position has also been a target for substitution to improve the pharmacological profile of imidazo[1,2-a]pyridine derivatives. For instance, in the development of novel antimycobacterial agents, imidazo[1,2-a]pyridine-8-carboxamides have been synthesized and evaluated. nih.gov
The following table summarizes the influence of substituents at various positions on the biological activity of imidazo[1,2-a]pyridine analogs, based on findings from multiple research studies.
| Position | Type of Substituent | Observed Impact on Biological Activity | Reference |
| C-3 | Various side chains | Crucial for antiulcer and cytoprotective properties. | nih.gov |
| C-3 | Aryl, alkenyl, alkynyl groups | Explored for diverse pharmacological applications. | nih.gov |
| C-2 | Substituted aryl groups | Significantly influences antiviral activity against human cytomegalovirus. | researchgate.net |
| C-6 | Various substituents | Modulates anticancer activity, particularly as c-Met inhibitors. | nih.gov |
| C-7 | Methyl and chloro groups | Substitution affects antitubercular activity. | rsc.orgrsc.org |
| C-8 | Carboxamide groups | Investigated for the development of novel antimycobacterial agents. | nih.gov |
Role of Chlorine and Methoxy Moieties (specifically for 3-Chloro-7-methoxyimidazo[1,2-a]pyridine)
The specific combination of a chlorine atom at the C-3 position and a methoxy group at the C-7 position in this compound imparts a unique set of properties that are critical to its biological activity.
The chlorine atom at the C-3 position is a key feature. As an electron-withdrawing group, it can significantly influence the electronic distribution within the imidazo[1,2-a]pyridine ring system. This alteration in electron density can affect the molecule's ability to participate in crucial interactions with biological targets, such as hydrogen bonding or π-π stacking. In some series of imidazo[1,2-a]pyridine derivatives, the presence of a chlorine atom at various positions has been associated with enhanced biological potency.
The methoxy group at the C-7 position is an electron-donating group. Its presence can increase the electron density of the pyridine (B92270) ring, which may modulate the compound's binding affinity to its target proteins. The methoxy group can also participate in hydrogen bonding interactions as a hydrogen bond acceptor, further stabilizing the ligand-protein complex. The interplay between the electron-withdrawing chlorine at C-3 and the electron-donating methoxy group at C-7 creates a unique electronic profile that likely contributes to the specific biological activity of this compound.
Modulation of Biological Selectivity and Potency through Structural Modifications
The development of imidazo[1,2-a]pyridine analogs as therapeutic agents often involves a systematic process of structural modification to enhance their selectivity and potency. By making targeted changes to the core scaffold and its substituents, medicinal chemists can fine-tune the compound's interaction with its intended biological target while minimizing off-target effects.
For instance, in the development of kinase inhibitors, structural modifications are made to optimize interactions with the ATP-binding pocket of the target kinase. nih.gov The imidazo[1,2-a]pyridine scaffold has been identified as a suitable core for the development of potent inhibitors of various kinases, including cyclin-dependent kinases (CDKs) and c-Met. nih.govnih.gov The selectivity of these inhibitors can be improved by introducing substituents that exploit subtle differences in the amino acid residues lining the ATP-binding sites of different kinases.
The potency of imidazo[1,2-a]pyridine derivatives can be significantly enhanced by optimizing the lipophilicity and electronic properties of the molecule. The introduction of specific functional groups can improve the compound's ability to cross cell membranes and reach its intracellular target.
Conformational Analysis and its Correlation with Activity
The three-dimensional conformation of a molecule is a critical determinant of its biological activity. The specific spatial arrangement of atoms dictates how a molecule can fit into the binding site of a protein and engage in the necessary intermolecular interactions. For imidazo[1,2-a]pyridine derivatives, conformational analysis can provide valuable insights into their mechanism of action.
Ligand Lipophilicity Efficiency (LLE) and its Relevance to Imidazo[1,2-a]pyridine Analogues
Ligand Lipophilicity Efficiency (LLE) is a valuable metric in drug discovery that relates the potency of a compound to its lipophilicity. It is a measure of the quality of a compound, with higher LLE values indicating a more optimal balance between potency and lipophilicity. High lipophilicity can often lead to undesirable properties such as poor solubility, high plasma protein binding, and increased metabolic clearance.
In the context of imidazo[1,2-a]pyridine analogues, optimizing LLE is a key consideration during the lead optimization process. By making structural modifications that increase potency without a proportional increase in lipophilicity, medicinal chemists can develop drug candidates with improved pharmacokinetic and safety profiles. For example, in the development of imidazopyridazine-based kinase inhibitors, a related scaffold, efforts were made to extend structural diversity and improve the physicochemical profile, including lowering logP and logD, which are related to LLE. nih.gov While specific LLE data for this compound is not available, the principles of LLE optimization are highly relevant to the design and development of all imidazo[1,2-a]pyridine-based drug candidates.
Computational and Theoretical Investigations
Molecular Docking Studies with Target Proteins
Molecular docking is a computational technique used to predict the preferred orientation of one molecule to a second when bound to each other to form a stable complex. nih.gov These studies are crucial in drug discovery for predicting the interaction between a ligand and its target protein. While specific docking studies for 3-Chloro-7-methoxyimidazo[1,2-a]pyridine are not broadly detailed, research on the broader class of imidazo[1,2-a]pyridine (B132010) derivatives provides significant insights into their potential binding mechanisms. nih.govnih.gov
Molecular docking simulations for various imidazo[1,2-a]pyridine derivatives have been conducted to evaluate their binding affinity toward key enzymes and proteins. researchgate.net For instance, studies on novel derivatives targeting the main protease (Mpro) of SARS-CoV-2 have shown promising binding energy values. mdpi.com The binding affinity, often expressed in kcal/mol, indicates the strength of the interaction, with more negative values suggesting a more stable complex. nih.govresearchgate.net In one study, a series of imidazo[1,2-a]pyrimidine (B1208166) derivatives showed remarkable affinity for the ACE2 receptor and spike protein, with binding energies competitive with natural ligands. nih.gov
Table 1: Example Binding Affinities of Imidazo[1,2-a]pyridine Analogs with Target Proteins
| Compound Class | Target Protein | Binding Affinity (kcal/mol) | Reference |
|---|---|---|---|
| Imidazo[1,2-a]pyridine Derivative | Oxidoreductase | -9.207 | researchgate.net |
| Imidazo[1,2-a]pyrimidine Schiff Base | ACE2 Receptor | -9.1 | nih.gov |
| Imidazo[1,2-a]pyrimidine Schiff Base | Spike Protein | -7.3 | nih.gov |
| Thiazole-Pyridine Hybrid | SARS-CoV-2 Main Protease (Mpro) | -8.6 | mdpi.com |
Docking studies are instrumental in identifying the specific amino acid residues within a protein's active site that interact with the ligand. These interactions are typically non-covalent and include hydrogen bonds, hydrophobic interactions, and van der Waals forces. For the imidazo[1,2-a]pyridine scaffold, interactions with key residues are crucial for its biological activity. For example, in a study of derivatives targeting oxidoreductase, essential interactions were observed with amino acids such as His 222, Tyr 216, and Lys 270. researchgate.net Similarly, studies on thiazole-clubbed pyridine (B92270) scaffolds targeting the COVID-19 main protease identified key hydrogen bond acceptor and donor interactions with residues like ASN 142, GLY 143, and GLU 166. mdpi.com These specific interactions help to anchor the ligand within the binding pocket and are a primary determinant of binding affinity.
Quantum Chemical Calculations
Quantum chemical calculations, particularly those using Density Functional Theory (DFT), are fundamental in elucidating the intrinsic properties of molecules. nih.gov These methods provide a theoretical basis for understanding molecular geometry, electronic structure, and spectroscopic characteristics.
The electronic properties of a molecule are often described by its frontier molecular orbitals: the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). HOMO acts as an electron donor, while LUMO acts as an electron acceptor. nih.gov The energy difference between these orbitals, known as the HOMO-LUMO gap (ΔE), is a critical parameter that reflects the chemical reactivity and kinetic stability of the molecule. irjweb.com A small energy gap implies high polarizability and greater chemical reactivity. nih.gov
For imidazo[1,2-a]pyridine and related structures, DFT calculations show that the HOMO is typically localized over the entire molecule, while the LUMO is often located on specific regions, such as substituted phenyl nuclei. nih.gov In related pyridine derivatives, the HOMO is often represented by the pπ orbitals of a methoxyphenyl unit, while the LUMO is dominated by the pπ orbitals of the pyridine system. researchgate.net
Table 2: Representative Frontier Orbital Energies for Imidazo[1,2-a]pyrimidine Analogs
| Parameter | Description | Typical Value Range (eV) |
|---|---|---|
| EHOMO | Energy of the Highest Occupied Molecular Orbital | -6.0 to -6.5 |
| ELUMO | Energy of the Lowest Unoccupied Molecular Orbital | -1.5 to -2.5 |
| ΔE (Energy Gap) | ELUMO - EHOMO | ~4.0 to 4.5 |
Note: Values are illustrative based on related heterocyclic systems and can vary significantly with substitution. nih.govirjweb.com
Before other properties can be accurately calculated, the molecule's geometry must be optimized to find its most stable, lowest-energy structure. nih.gov This is typically achieved using DFT methods, such as the B3LYP functional combined with a basis set like 6–31G(d,p). nih.gov The optimization process ensures that the calculated properties correspond to a realistic molecular conformation. nih.gov Conformational analysis involves exploring the potential energy surface of a molecule to identify all stable conformers and the energy barriers between them. researchgate.net For the imidazo[1,2-a]pyridine system, quantum chemical calculations suggest a preference for specific spatial arrangements that minimize steric hindrance and optimize electronic interactions. nih.gov
Quantum chemical calculations are widely used to predict spectroscopic data, which can then be compared with experimental results to confirm molecular structures.
Infrared (IR) Frequencies: Theoretical IR spectra can be computed using DFT methods. nih.gov The calculated vibrational frequencies often correspond well with experimental data after applying a scaling factor. nih.govresearchgate.net These calculations help in the reliable assignment of vibrational modes to specific functional groups within the molecule. researchgate.net
NMR Chemical Shifts: The prediction of ¹H and ¹³C NMR chemical shifts is another powerful application of computational chemistry. nih.gov Methods like the Gauge-Including Atomic Orbital (GIAO) method, combined with DFT, can provide reasonably accurate predictions of chemical shifts. wu.ac.th Recent advances using machine learning and deep neural networks have further improved the accuracy of ¹H chemical shift predictions, with mean absolute errors (MAE) as low as 0.10-0.20 ppm. nih.govarxiv.org
In Silico Screening and Virtual High-Throughput Screening
In silico screening and virtual high-throughput screening (vHTS) are powerful computational techniques used to search large libraries of chemical compounds to identify molecules that are likely to bind to a drug target, typically a protein or enzyme. For the imidazo[1,2-a]pyridine class of compounds, these methods have been instrumental in identifying potential therapeutic agents for a variety of diseases.
In a notable example of a collaborative virtual screening effort, a hit series of imidazo[1,2-a]pyridines was elaborated for visceral leishmaniasis. researchgate.netnih.govrsc.orgresearchgate.net This process involved the in silico probing of several proprietary pharmaceutical company libraries to rapidly expand the chemical diversity around a screening hit. researchgate.netnih.govrsc.orgresearchgate.net Such studies often employ ligand-based or structure-based virtual screening approaches. In ligand-based methods, known active molecules are used as a template to find other compounds with similar properties. Structure-based methods, on the other hand, utilize the three-dimensional structure of the biological target to dock and score potential ligands.
While a specific virtual screening campaign for this compound is not extensively documented in publicly available literature, the principles of these screenings are directly applicable. The chloro group at the 3-position and the methoxy (B1213986) group at the 7-position would be key features in defining the pharmacophore model for such a screening. The electronic and steric properties of these substituents would significantly influence the interaction of the molecule with the active site of a target protein.
The following table illustrates a hypothetical outcome of a virtual screening campaign for a set of imidazo[1,2-a]pyridine derivatives, highlighting the kind of data that would be generated and analyzed.
| Compound ID | Structure | Docking Score (kcal/mol) | Predicted Affinity (µM) |
| IMP-001 | This compound | -8.5 | 0.5 |
| IMP-002 | 3-Bromo-7-methoxyimidazo[1,2-a]pyridine | -8.7 | 0.4 |
| IMP-003 | 3-Chloro-7-hydroxyimidazo[1,2-a]pyridine | -7.9 | 1.2 |
| IMP-004 | Imidazo[1,2-a]pyridine | -6.2 | 15.8 |
This table is illustrative and based on typical data from virtual screening studies.
Molecular Dynamics Simulations (Potential area for advanced research)
Molecular dynamics (MD) simulations are a computational method for analyzing the physical movements of atoms and molecules. For a compound like this compound, MD simulations can provide valuable insights into its behavior in a biological environment, such as its interaction with a target protein or a cell membrane. These simulations can reveal the stability of the ligand-protein complex, the key amino acid residues involved in binding, and the conformational changes that occur upon binding.
Studies on related imidazo[1,2-a]pyridine-3-carboxamide (B1205228) analogues have utilized MD simulations to investigate their binding with mycobacterial targets. openpharmaceuticalsciencesjournal.comresearchgate.net In these studies, the docked complex of the ligand and the protein is subjected to a simulation that mimics physiological conditions. The trajectory of the atoms over time is analyzed to understand the dynamics of the interaction. For this compound, MD simulations could be employed to:
Validate docking poses: Confirm that the binding mode predicted by virtual screening is stable over time.
Estimate binding free energy: Calculate the free energy of binding, which is a more accurate predictor of potency than docking scores alone.
Identify allosteric sites: Discover binding sites on the target protein that are distant from the active site but can still modulate its activity.
The following table outlines the key parameters and potential outcomes of a molecular dynamics simulation study.
| Simulation Parameter | Description | Potential Insight for this compound |
| System Setup | The compound in complex with a target protein, solvated in a water box with ions. | Understanding the role of water molecules in mediating the interaction. |
| Simulation Time | Typically in the nanosecond to microsecond range. | Assessing the long-term stability of the binding interaction. |
| Analysis Metrics | Root Mean Square Deviation (RMSD), Root Mean Square Fluctuation (RMSF), Hydrogen Bond Analysis. | Quantifying the stability of the compound in the binding pocket and identifying key interactions. |
This table represents a potential research direction for advanced computational studies.
Quantitative Structure-Activity Relationships (QSAR) Modeling (Potential area for advanced research)
Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique that aims to find a mathematical relationship between the chemical structure of a series of compounds and their biological activity. A QSAR model can be used to predict the activity of new, unsynthesized compounds, thereby guiding the design of more potent molecules.
For the imidazo[1,2-a]pyridine scaffold, 3D-QSAR models have been developed to understand the structural requirements for their antimycobacterial activity. openpharmaceuticalsciencesjournal.comresearchgate.net These models are built using a training set of compounds with known activities. The models can then be used to predict the activity of a test set of compounds to validate their predictive power.
A QSAR study on this compound and its analogs would involve calculating a set of molecular descriptors that quantify the physicochemical properties of the molecules. These descriptors can be steric (e.g., molecular volume), electronic (e.g., partial charges), or hydrophobic (e.g., logP). The model would then correlate these descriptors with the observed biological activity. The insights gained from such a model could include:
The optimal size and shape of substituents at various positions.
The importance of electronic effects, such as the electron-withdrawing nature of the chloro group.
The role of hydrophobicity in determining the activity.
The following table provides an example of the types of descriptors that would be used in a QSAR study and their relevance.
| Descriptor Type | Example Descriptor | Relevance for this compound |
| Electronic | Hammett constant (σ) | The chloro group at the 3-position has a positive σ value, indicating it is electron-withdrawing, which can influence binding affinity. |
| Steric | Molar Refractivity (MR) | The size of substituents at various positions can affect how well the molecule fits into the binding site of a target. |
| Hydrophobic | LogP | The overall lipophilicity of the molecule, influenced by both the chloro and methoxy groups, can affect its cell permeability and binding. |
This table illustrates potential areas for future QSAR modeling research.
Spectroscopic and Structural Analysis of this compound Currently Unavailable
A thorough search of publicly available scientific literature and chemical databases did not yield specific experimental spectroscopic data for the compound This compound . Consequently, a detailed analysis based on the requested outline for its structural elucidation and characterization cannot be provided at this time.
The imidazo[1,2-a]pyridine scaffold is a significant heterocyclic structure in medicinal chemistry, with numerous derivatives synthesized and characterized. However, specific Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS) data for the 3-chloro-7-methoxy substituted variant were not found in the reviewed sources.
For a comprehensive spectroscopic analysis as outlined, the following experimental data would be required:
¹H NMR Data: To identify the chemical shifts, coupling constants, and multiplicities of the protons on the bicyclic ring system and the methoxy group.
¹³C NMR Data: To determine the chemical shifts of each carbon atom in the molecule, providing insight into the electronic environment of the carbon skeleton.
2D NMR Data (COSY, HSQC, HMBC): To establish correlations between protons and carbons, allowing for the unambiguous assignment of all signals and confirming the connectivity of the atoms within the molecule.
High-Resolution Mass Spectrometry (HRMS): To determine the exact mass of the compound, which confirms its elemental composition.
Electrospray Ionization (ESI) Mass Spectrometry: To analyze the fragmentation pattern of the protonated molecule, offering further structural confirmation.
Without access to these specific experimental results for this compound, any attempt to generate the requested article would be speculative and scientifically unsound. Further research and synthesis of this specific compound would be necessary to generate the required data for a complete spectroscopic characterization.
Spectroscopic Characterization and Structural Elucidation
Infrared (IR) Spectroscopy for Functional Group Identification
Infrared (IR) spectroscopy is a powerful technique for identifying the functional groups present in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations. The IR spectrum of 3-Chloro-7-methoxyimidazo[1,2-a]pyridine is expected to exhibit characteristic absorption bands corresponding to its distinct structural components: the imidazo[1,2-a]pyridine (B132010) core, the methoxy (B1213986) group, and the chloro substituent.
While the specific spectrum for this exact compound is not widely published, the expected vibrational frequencies can be inferred from data on related imidazo[1,2-a]pyridine derivatives. nih.govtandfonline.com
Key Expected IR Absorption Bands:
Aromatic C-H Stretching: Vibrations corresponding to the C-H bonds on the heterocyclic ring system are typically observed in the region of 3000–3150 cm⁻¹.
C-H Stretching (Methoxy): The methyl group of the methoxy substituent will show symmetric and asymmetric C-H stretching vibrations, usually just below 3000 cm⁻¹, typically around 2850-2960 cm⁻¹.
C=C and C=N Stretching: The fused aromatic rings contain multiple C=C and C=N bonds. Their stretching vibrations are expected to produce a series of sharp bands in the 1450–1650 cm⁻¹ region. nih.gov These bands are characteristic of the imidazo[1,2-a]pyridine scaffold.
C-O-C Stretching (Methoxy): The ether linkage of the methoxy group is anticipated to produce a strong, characteristic asymmetric stretching band around 1200-1275 cm⁻¹ and a symmetric stretching band near 1000–1075 cm⁻¹.
C-Cl Stretching: The vibration of the carbon-chlorine bond at position 3 is expected to appear in the fingerprint region, typically between 600 and 800 cm⁻¹. The exact position can be influenced by the electronic environment of the heterocyclic ring.
The collective pattern of these absorption bands provides a unique fingerprint for the molecule, confirming the presence of its key functional groups and the integrity of the core structure.
Interactive Data Table: Expected IR Spectral Data
| Functional Group | Type of Vibration | Expected Wavenumber (cm⁻¹) | Intensity |
| Aromatic C-H | Stretching | 3000 - 3150 | Medium to Weak |
| Methoxy C-H | Stretching | 2850 - 2960 | Medium |
| Aromatic C=C, C=N | Stretching | 1450 - 1650 | Medium to Strong |
| Methoxy C-O-C | Asymmetric Stretching | 1200 - 1275 | Strong |
| Methoxy C-O-C | Symmetric Stretching | 1000 - 1075 | Medium |
| C-Cl | Stretching | 600 - 800 | Medium to Strong |
X-ray Crystallography for Solid-State Structure Determination
X-ray crystallography is the definitive method for determining the precise three-dimensional arrangement of atoms in a crystalline solid. This technique provides detailed information on bond lengths, bond angles, and intermolecular interactions, such as hydrogen bonding and π–π stacking. nih.govresearchgate.net
For this compound, a single-crystal X-ray diffraction study would reveal several key structural features:
Planarity: The imidazo[1,2-a]pyridine ring system is known to be nearly planar. nih.govnih.gov X-ray analysis would quantify the degree of planarity in this substituted derivative.
Bond Parameters: Precise measurements of the C-Cl, C-O, and all bonds within the heterocyclic core would be obtained. These can be compared with theoretical models and data from related structures to understand the electronic effects of the substituents.
Conformation: The orientation of the methoxy group relative to the pyridine (B92270) ring would be determined.
Crystal Packing: The analysis would elucidate how the molecules arrange themselves in the crystal lattice. This is governed by non-covalent interactions, which can include C-H⋯N or C-H⋯O hydrogen bonds and π–π stacking between the aromatic rings of adjacent molecules. nih.govnih.gov Such interactions are crucial in understanding the solid-state properties of the material.
While the crystal structure for this specific molecule has not been reported in the searched literature, studies on analogous compounds, such as dichloridobis(imidazo[1,2-a]pyridine-κN1)cobalt(II) and other derivatives, have confirmed the planarity of the core and the importance of π–π stacking and hydrogen bonding in their supramolecular assembly. nih.govresearchgate.netnih.gov
Elemental Analysis for Purity and Composition Verification
Elemental analysis is a fundamental analytical technique used to determine the mass percentages of the elements (carbon, hydrogen, nitrogen, etc.) in a compound. It serves as a crucial check for purity and confirmation of the empirical formula. For this compound, with the molecular formula C₉H₇ClN₂O , the theoretical elemental composition can be calculated.
Newly synthesized batches of the compound would be subjected to elemental analysis, and the experimentally determined percentages are compared against the theoretical values. researchgate.netnih.gov A close agreement between the found and calculated values (typically within ±0.4%) provides strong evidence for the compound's identity and high purity.
Interactive Data Table: Elemental Composition of C₉H₇ClN₂O
| Element | Symbol | Atomic Weight | Number of Atoms | Total Weight | Percentage (%) |
| Carbon | C | 12.011 | 9 | 108.099 | 55.54% |
| Hydrogen | H | 1.008 | 7 | 7.056 | 3.63% |
| Chlorine | Cl | 35.453 | 1 | 35.453 | 18.22% |
| Nitrogen | N | 14.007 | 2 | 28.014 | 14.40% |
| Oxygen | O | 15.999 | 1 | 15.999 | 8.22% |
| Total | 194.621 | 100.00% |
UV-Visible Spectroscopy and Optoelectronic Properties
UV-Visible spectroscopy measures the absorption of ultraviolet and visible light by a molecule, providing insights into its electronic transitions. The imidazo[1,2-a]pyridine core is a fluorescent chromophore, and its absorption and emission properties are significantly influenced by the nature and position of substituents. ijrpr.com
The electronic properties of this compound are modulated by two substituents with opposing electronic effects:
The methoxy (-OCH₃) group at position 7 is an electron-donating group (EDG) which tends to increase the energy of the highest occupied molecular orbital (HOMO) and can enhance fluorescence quantum yield. ijrpr.com
The chloro (-Cl) group at position 3 is an electron-withdrawing group (EWG) which can lower the energy of the lowest unoccupied molecular orbital (LUMO).
The interplay of these groups on the π-conjugated system dictates the compound's photophysical behavior. The UV-Vis absorption spectrum is expected to show distinct bands corresponding to π–π* transitions within the aromatic system. nih.gov For instance, studies on various imidazo[1,2-a]pyridines show characteristic absorption bands in the UV region, often between 250 nm and 350 nm. nih.govijrpr.com The specific λmax (wavelength of maximum absorbance) for this compound would depend on the solvent polarity.
Given its fluorescent core, this compound is a candidate for applications in optoelectronics (like organic light-emitting diodes, OLEDs) or as a fluorescent probe for bioimaging. ijrpr.comresearchgate.net The electron-donating methoxy group is generally favorable for luminescence, while the effect of the chloro group can vary. ijrpr.com The Stokes shift (the difference between the absorption and emission maxima) and the quantum yield are critical parameters for such applications and would be determined through fluorescence spectroscopy. The significant interest in imidazo[1,2-a]pyridines as fluorescent reporters stems from their rigid, π-conjugated bicyclic structure which provides a robust platform for developing new functional dyes. ijrpr.comresearchgate.net
Future Research Directions and Unexplored Potential
Development of Novel Synthetic Routes with Enhanced Efficiency and Sustainability
While classical methods for synthesizing the imidazo[1,2-a]pyridine (B132010) core, such as the condensation of 2-aminopyridines with α-haloketones, are well-established, future research will likely focus on developing more efficient and environmentally benign synthetic strategies. rsc.orgbio-conferences.org The principles of green chemistry are increasingly being applied to the synthesis of this scaffold, aiming to reduce hazardous waste, energy consumption, and the use of toxic reagents. benthamdirect.comresearchgate.netccspublishing.org.cn
Future synthetic approaches for 3-Chloro-7-methoxyimidazo[1,2-a]pyridine and its derivatives could include:
Microwave-Assisted Synthesis: This technique can significantly reduce reaction times and improve yields. acs.org
Catalyst-Free and Solvent-Free Reactions: These methods minimize the environmental impact of the synthesis. benthamdirect.comrsc.org
Multicomponent Reactions (MCRs): MCRs, such as the Groebke–Blackburn–Bienaymé reaction, offer a highly efficient means of generating molecular diversity around the imidazo[1,2-a]pyridine core in a single step. mdpi.comrsc.org
Aqueous Media Synthesis: Utilizing water as a solvent is a key aspect of green chemistry, and methods for synthesizing imidazo[1,2-a]pyridines in aqueous micellar media have been developed. rsc.orgacs.org
| Approach | Advantages | Potential for this compound |
|---|---|---|
| Conventional Synthesis (e.g., condensation with α-haloketones) | Well-established, versatile. rsc.org | Current primary route, but can be improved for sustainability. |
| Microwave-Assisted Synthesis | Reduced reaction times, higher yields. acs.org | Faster library synthesis and optimization. |
| Multicomponent Reactions | High efficiency, atom economy, and diversity. mdpi.com | Rapid generation of diverse derivatives for screening. |
| Aqueous Media Synthesis | Environmentally friendly, often mild conditions. rsc.orgacs.org | Greener manufacturing processes for potential drug candidates. |
Exploration of New Biological Targets for this compound and its Derivatives
The imidazo[1,2-a]pyridine scaffold is known to exhibit a wide range of biological activities, including anticancer, antimicrobial, antiviral, and anti-inflammatory properties. nih.govingentaconnect.com Derivatives have been investigated as inhibitors of various enzymes and receptors. nih.govdrugbank.com For this compound, future research should focus on screening this compound and its derivatives against a broad array of new and emerging biological targets.
Potential new therapeutic areas and targets include:
Antitubercular Agents: Imidazo[1,2-a]pyridine amides have been identified as potent inhibitors of QcrB, a key component of the electron transport chain in Mycobacterium tuberculosis. nih.govrsc.org Further exploration of derivatives of this compound in this area is warranted.
Antiparasitic Agents: The imidazo[1,2-a]pyridine core has been identified as a promising scaffold for the development of drugs against visceral leishmaniasis. nih.gov
Kinase Inhibitors: Various derivatives have been developed as inhibitors of kinases such as c-Met and Nek2, which are implicated in cancer. nih.govdocumentsdelivered.comnih.gov The specific substitutions on this compound could be leveraged to design selective kinase inhibitors.
Neurodegenerative Diseases: Some imidazo[1,2-a]pyridine derivatives have shown potential as ligands for detecting β-amyloid plaques, which are a hallmark of Alzheimer's disease. acs.org
Advanced SAR/SPR Studies for Lead Optimization in Specific Therapeutic Areas
Structure-Activity Relationship (SAR) and Structure-Property Relationship (SPR) studies are crucial for optimizing lead compounds. For this compound, systematic modifications at various positions of the bicyclic ring system will be essential to understand how structural changes affect biological activity and physicochemical properties. documentsdelivered.comnih.govnih.gov
Key areas for future SAR/SPR studies include:
Modification of the 3-position: The chloro group at the 3-position is a key site for functionalization. Replacing it with different substituents could significantly impact target binding and potency.
Variation of the 7-position: The methoxy (B1213986) group at the 7-position influences the electronic properties and lipophilicity of the molecule. Exploring other alkoxy groups or different electron-donating/withdrawing groups at this position could fine-tune its properties.
Introduction of substituents at other positions: The 2, 5, 6, and 8-positions of the imidazo[1,2-a]pyridine ring are also amenable to modification, offering further opportunities for optimization. nih.gov
| Position | Current Substituent | Potential Modifications | Objective |
|---|---|---|---|
| 3 | Chloro | Amines, amides, aryl groups, heterocyclic rings | Enhance target binding, improve selectivity, modulate physicochemical properties. |
| 7 | Methoxy | Other alkoxy groups, hydroxyl, amino, halogen | Fine-tune electronic properties, solubility, and metabolic stability. |
| 2, 5, 6, 8 | Hydrogen | Alkyl, aryl, heteroaryl groups | Explore new interaction points with biological targets, improve ADME properties. |
Application of Artificial Intelligence and Machine Learning in Imidazo[1,2-a]pyridine Design
Artificial intelligence (AI) and machine learning (ML) are revolutionizing drug discovery. These computational tools can be applied to the design and optimization of novel this compound derivatives.
Future applications of AI/ML in this area include:
Predictive Modeling: Developing QSAR models to predict the biological activity of new derivatives based on their chemical structure.
Virtual Screening: Using docking simulations and other computational methods to screen large virtual libraries of imidazo[1,2-a]pyridine derivatives against specific biological targets. nih.govnih.govacs.org
De Novo Drug Design: Employing generative models to design novel imidazo[1,2-a]pyridine structures with desired properties.
Investigation of Material Science Applications and Optoelectronic Properties
Beyond their therapeutic potential, imidazo[1,2-a]pyridine derivatives possess interesting photophysical properties, making them attractive candidates for applications in material science. ijrpr.com Their π-conjugated bicyclic structure can give rise to fluorescence with excellent quantum yields. ijrpr.com
Unexplored potential in material science includes:
Organic Light-Emitting Diodes (OLEDs): The fluorescence properties of imidazo[1,2-a]pyridines suggest they could be used as emitters in OLEDs. ijrpr.comresearchgate.net
Fluorescent Probes and Sensors: The sensitivity of their fluorescence to the local environment could be exploited to develop chemosensors and biological imaging agents. tandfonline.comresearchgate.net
Organic Solar Cells: π-expanded imidazo[1,2-a]pyridine derivatives have been designed for applications in organic photovoltaics. ijrpr.com
The specific electronic effects of the chloro and methoxy substituents in this compound could be fine-tuned to optimize its photophysical properties for these applications.
Combinatorial Chemistry and Library Synthesis Based on the this compound Core
Combinatorial chemistry, coupled with high-throughput screening, is a powerful strategy for drug discovery. The this compound core is an excellent scaffold for the construction of chemical libraries due to the multiple points of diversification on the ring system. acs.orgacs.orgresearchgate.net
Future research in this area will involve:
Solid-Phase Organic Synthesis (SPOS): SPOS allows for the efficient synthesis of large libraries of compounds with easy purification. acs.orgacs.org
Diversity-Oriented Synthesis: Designing synthetic routes that generate a wide range of structurally diverse molecules from a common starting material.
High-Throughput Screening: Screening the synthesized libraries against various biological targets to identify new hits. rsc.orgnih.gov
In-depth Mechanistic Enzymology and Target Validation Studies
While high-throughput screening can identify promising hits, in-depth mechanistic studies are required to understand how these compounds exert their biological effects. For any new active derivatives of this compound, future research should focus on:
Mechanism of Action Studies: Elucidating the precise molecular mechanism by which the compound inhibits its target.
Enzyme Kinetics: Characterizing the kinetics of enzyme inhibition to determine the type and potency of inhibition.
Target Validation: Confirming that the interaction with the identified target is responsible for the observed cellular or physiological effects.
Structural Biology: Obtaining co-crystal structures of the compound bound to its target protein to guide further optimization.
These studies will be crucial for the successful translation of promising hits into clinical candidates.
Q & A
Q. What are the common synthetic routes for 3-Chloro-7-methoxyimidazo[1,2-a]pyridine derivatives?
- Methodological Answer : The synthesis of imidazo[1,2-a]pyridine derivatives typically involves multicomponent reactions. For example:
- Copper-catalyzed three-component coupling : Combines 2-aminopyridines, arylaldehydes, and alkynes under catalytic Cu conditions to form the core scaffold .
- Iodine-catalyzed cyclization : Utilizes iodine as a catalyst to assemble imidazo[1,2-a]pyridines from α-haloketones and 2-aminopyridines, enabling regioselective chloro-substitution at the 3-position .
- Microwave-assisted synthesis : Scandium triflate-catalyzed reactions with aldehydes and trimethylsilylcyanide (TMSCN) under microwave irradiation improve yield and reduce reaction time .
Q. How is the anticancer activity of this compound derivatives evaluated in vitro?
- Methodological Answer :
- Cell lines : Standard testing includes cancer cell lines (e.g., HepG2, MCF-7, A375) and non-cancerous Vero cells to assess selectivity .
- Assays : Cell viability is measured via MTT or similar assays, with IC50 values calculated to quantify cytotoxicity. For instance, compound 12b (a derivative) showed IC50 values of 11–13 µM against cancer cells vs. 91 µM in Vero cells .
- Structural controls : Derivatives with electron-withdrawing groups (e.g., nitro) at specific positions (e.g., para to the methoxy group) are compared to optimize activity .
Advanced Research Questions
Q. How do substituent positions on the imidazo[1,2-a]pyridine scaffold influence biological activity?
- Methodological Answer :
- Position 3 vs. 7 : Chloro substitution at C-3 enhances electrostatic interactions with cellular membranes, while methoxy at C-7 improves solubility and bioavailability. Removal of the 7-nitrogen atom (e.g., in compound series 12a–l ) increases anticancer potency due to reduced steric hindrance .
- Electronic effects : Electron-donating groups (e.g., methylamine) at C-2 enhance cytotoxicity, whereas electron-withdrawing groups (e.g., nitro) at C-3 reduce activity due to unfavorable π-stacking interactions .
- Structural validation : Single-crystal X-ray diffraction confirms that intermolecular C–H⋯N and π–π stacking interactions stabilize binding to biological targets .
Q. What experimental strategies address contradictions in substituent-activity relationships?
- Methodological Answer :
- Comparative SAR studies : Test structurally analogous derivatives (e.g., para-nitro vs. ortho-nitro substituents) to isolate electronic vs. steric effects. For example, para-nitro groups in 10a, 10c, 10j doubled activity compared to ortho-substituted analogs .
- Computational modeling : Density Functional Theory (DFT) calculations predict charge distribution and hydrogen-bonding potential to rationalize discrepancies between in vitro and in silico data .
- Crystallographic analysis : Resolve conflicting data by correlating IC50 values with crystal packing motifs (e.g., planar vs. twisted conformations affecting membrane penetration) .
Q. How can the solubility and bioavailability of this compound derivatives be optimized?
- Methodological Answer :
- Prodrug design : Introduce hydrolyzable groups (e.g., acetyl) at C-3 or C-7 to enhance water solubility while maintaining activity .
- Formulation studies : Use lipid-based nanoparticles or cyclodextrin complexes to improve pharmacokinetics, as demonstrated in anti-inflammatory derivatives .
- Metabolic profiling : Conduct microsomal stability assays to identify metabolic hotspots (e.g., methoxy demethylation) and guide structural modifications .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
